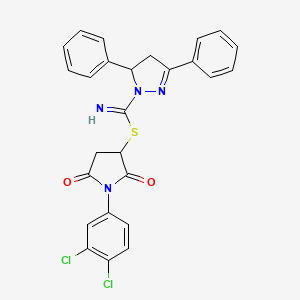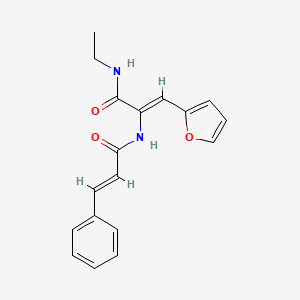
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as BFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFO is a heterocyclic compound that contains both an oxazole and a benzylidene group. The compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the activation of caspase-dependent apoptosis. 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for laboratory experiments, including its relatively simple synthesis method and its potent antiproliferative effects on cancer cells. However, 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the investigation of 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Additionally, the investigation of 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in combination with other cancer therapies may provide insights into its potential as a synergistic agent for cancer treatment.
Synthesemethoden
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 3-bromo-4-fluorobenzaldehyde with phenylacetic acid and ammonium acetate in acetic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxazole ring. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. 4-(3-bromo-4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-8-10(6-7-13(12)18)9-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQMJFXORFFKGH-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)F)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)
